molecular formula C19H21NO2 B015293 tert-Butyl 2-((diphenylmethylene)amino)acetate CAS No. 81477-94-3

tert-Butyl 2-((diphenylmethylene)amino)acetate

Cat. No. B015293
CAS RN: 81477-94-3
M. Wt: 295.4 g/mol
InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
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Patent
US07115766B2

Procedure details

In a 50-mL round-bottom flask equipped with a water-jacketed condensor and magnetic stirring bar, a mixture of t-butyl chloroacetate (10 g, 66.4 mmole), benzophenone imine (8.02 g, 44.3 mmole), and anhydrous potassium carbonate (9.18 g, 66.4 mmole) was stirred overnight at 110° C. Using a course Buchner funnel, the solid inorganic salts were removed from the solution by filtration and the solids were washed with ethyl acetate (2×25 mL). The combined filtrates were diluted with ethyl acetate to a total volume of 100 mL. The organic mixture was washed with water (3×100 mL), dried (Na2SO4), filtered, and the solvent was removed in vacuo. The crude residue was recrystallized with hexanes to afford white crystals (5.24 g, 40%): m.p. 114–115° C. (Lit. m.p. 111–112° C.).3 1H-NMR (CDCl3) δ 1.46 (s, 9H), 4.12 (s, 2H), 7.18 (m, 2H), 7.34 (m, 3H), 7.45 (m, 3H), 7.66 (m, 2H). 13C-NMR (CDCl3) δ 28.13, 56.37, 80.99, 127.74, 128.01, 128.27, 128.61, 128.73, 128.76, 130.05, 130.34, 132.39, 136.25, 139.45, 169.82, 171.48
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[C:10](=[NH:23])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>O>[C:6]([O:5][C:3](=[O:4])[CH2:2][N:23]=[C:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:9])([CH3:8])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Name
Quantity
8.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
9.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid inorganic salts were removed from the solution by filtration
WASH
Type
WASH
Details
the solids were washed with ethyl acetate (2×25 mL)
ADDITION
Type
ADDITION
Details
The combined filtrates were diluted with ethyl acetate to a total volume of 100 mL
WASH
Type
WASH
Details
The organic mixture was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was recrystallized with hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.